
3-(4-((3-Chlorophenoxy)methyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((3-Chlorophenoxy)methyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methoxymethyl group, and an oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chlorophenoxy)methyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 3-chlorophenol. This is followed by the reaction with formaldehyde to form 3-chlorophenoxy methanol.
Coupling with Benzyl Derivative: The 3-chlorophenoxy methanol is then coupled with a benzyl derivative under basic conditions to form the intermediate 4-((3-chlorophenoxy)methyl)phenyl methanol.
Oxazolidinone Ring Formation: The final step involves the cyclization of the intermediate with an appropriate reagent, such as methoxymethyl isocyanate, to form the oxazolidinone ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(4-((3-Chlorophenoxy)methyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
3-(4-((3-Chlorophenoxy)methyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-((3-Chlorophenoxy)methyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenoxy)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide
- 4-((E)-{[2-(3-Chlorophenoxy)propionyl]hydrazono}methyl)-2-ethoxyphenyl 4-methoxybenzoate
- 4-[(E)-(2-{4-[(4-Chlorophenoxy)methyl]benzoyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
3-(4-((3-Chlorophenoxy)methyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its oxazolidinone ring structure is particularly noteworthy, as it is a key feature that differentiates it from other similar compounds.
属性
CAS 编号 |
79038-56-5 |
|---|---|
分子式 |
C18H18ClNO4 |
分子量 |
347.8 g/mol |
IUPAC 名称 |
3-[4-[(3-chlorophenoxy)methyl]phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H18ClNO4/c1-22-12-17-10-20(18(21)24-17)15-7-5-13(6-8-15)11-23-16-4-2-3-14(19)9-16/h2-9,17H,10-12H2,1H3 |
InChI 键 |
QWAHWZLAROUGJL-UHFFFAOYSA-N |
规范 SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)COC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
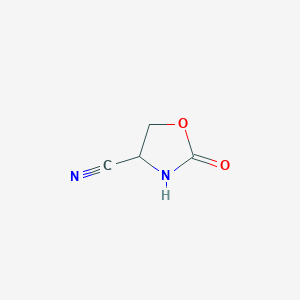

![9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole](/img/structure/B12921433.png)
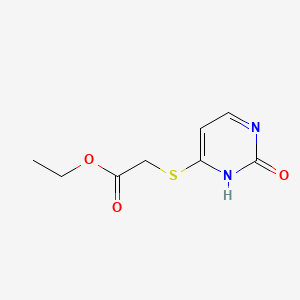

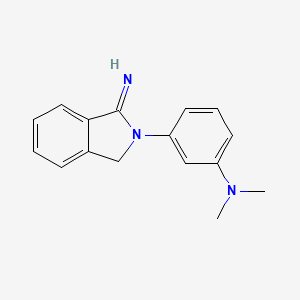

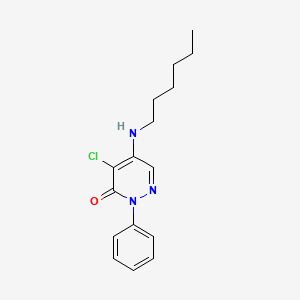
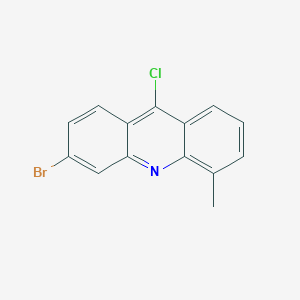

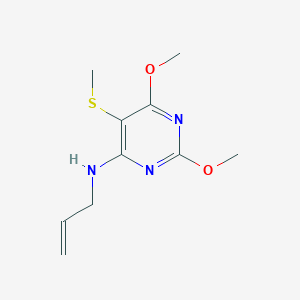
![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)
